molecular formula C11H14ClNOS B2652876 Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine hydrochloride CAS No. 1050480-81-3

Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine hydrochloride

Cat. No. B2652876
M. Wt: 243.75
InChI Key: PWXASCVWWVMMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine hydrochloride is a chemical compound that is used in a variety of scientific research applications. Its structure consists of a furan ring with a methyl-thiophen-2-ylmethyl substituent and a hydrochloride group. This compound has been studied for its biochemical and physiological effects, and its synthesis method has been explored in detail. In

Scientific Research Applications

Polymeric Materials

In the realm of materials science, novel hybrid polymers with thiophenylanilino and furanylanilino backbones exhibit electrochemical properties making them candidates for electroactive films. These polymers, synthesized through electrophilic aromatic conditions and Stille cross-coupling reactions, can be repeatedly oxidized and reduced with minimal loss of electrochemical activity, indicating their potential for electronic applications (Baldwin et al., 2008).

Synthetic Chemistry

The compound has also found use in organosilicon chemistry, where silylation of starting amines followed by phosgenation of N-silyl-substituted amines offers a convenient route to synthesize known and unknown isocyanates. This methodology opens up new possibilities for the synthesis of isocyanates in the furan, thiophene, and mono-and polyfluorophenyl series, which are pivotal in the development of pharmaceuticals and agrochemicals (Lebedev et al., 2006).

Agrochemical Research

In agrochemical research, thiophenes and furans with methoxyacetophenone derivatives have been synthesized and evaluated for their effect on the germination of lettuce seeds, revealing that certain compounds exhibit growth-promoting activity. This insight highlights the potential of furan derivatives in enhancing agricultural productivity and understanding plant growth mechanisms (Tachibana et al., 2008).

Energy Storage

Furan derivatives have also been explored for their capacitance properties, contributing to the development of supercapacitors. A study demonstrated that poly(2-(thiophen-2-yl)furan) electrodes exhibit enhanced specific capacitance and cycling stability in acetonitrile electrolyte containing boron trifluoride diethyl etherate, underscoring the potential of furan-based polymers as promising electrode materials for energy storage applications (Mo et al., 2015).

Antimicrobial Activity

Furthermore, the antimicrobial activities of certain furan derivatives have been investigated, with findings indicating their effectiveness against various bacterial and fungal strains. This suggests their applicability in developing new antimicrobial agents, which is crucial in the face of growing antibiotic resistance (Arora et al., 2013).

properties

IUPAC Name

1-(furan-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS.ClH/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10;/h2-6,12H,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXASCVWWVMMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNCC2=CC=CO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine hydrochloride

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